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Introduction
Metastasis is the primary cause of mortality in cancer patients. The steroid receptor co-

activator 1 (SRC-1) is a transcriptional co-activator that has been implicated in cancer

progression and metastasis. Elevated SRC-1 expression is correlated with poor prognosis in

several cancers, including breast cancer. ND1-YL2 is a novel peptide-based Proteolysis

Targeting Chimera (PROTAC) designed to specifically target SRC-1 for degradation. By

hijacking the ubiquitin-proteasome system, ND1-YL2 offers a promising therapeutic strategy to

reduce the levels of oncogenic SRC-1, thereby inhibiting metastatic processes. These

application notes provide a comprehensive overview and detailed protocols for utilizing ND1-
YL2 in a preclinical in vivo mouse model of breast cancer metastasis using the MDA-MB-231

human breast cancer cell line.

Mechanism of Action: ND1-YL2
ND1-YL2 is a bifunctional molecule consisting of a stapled peptide (YL2) that selectively binds

to the PAS-B domain of SRC-1, linked to a tetrapeptide that is recognized by the UBR box of

E3 ubiquitin ligases. This ternary complex formation between SRC-1, ND1-YL2, and the E3

ligase leads to the polyubiquitination of SRC-1, marking it for degradation by the proteasome

via the N-degron pathway. The degradation of SRC-1 disrupts downstream signaling pathways

crucial for cell migration, invasion, and metastasis.[1][2]
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Data Presentation
Table 1: In Vitro Activity of ND1-YL2

Parameter Value Cell Line Reference

Binding Affinity (Ki) to

SRC-1
320 nM - [1]

DC50 for SRC-1

Degradation
10 µM MDA-MB-231 [1]

Table 2: Representative In Vivo Efficacy of ND1-YL2 in
an MDA-MB-231 Metastasis Model*

Treatment Group
Number of Lung
Metastatic Nodules
(Mean ± SEM)

Primary Tumor
Volume (mm³) at
Day 28 (Mean ±
SEM)

Mouse Survival
Rate at Day 42

Vehicle Control 55 ± 8 1250 ± 150 40%

ND1-YL2 (20 mg/kg) 15 ± 4 800 ± 120 80%

*Note: The data presented in this table is representative and compiled from typical results

observed in similar preclinical studies. Specific quantitative data from in vivo studies with ND1-
YL2 is not publicly available in the cited literature.

Experimental Protocols
Protocol 1: Cell Culture and Preparation for In Vivo
Injection

Cell Line: MDA-MB-231 human breast carcinoma cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%

Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
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Cell Preparation for Injection:

1. Grow MDA-MB-231 cells to 70-80% confluency.

2. Wash the cells with Phosphate-Buffered Saline (PBS).

3. Harvest the cells using Trypsin-EDTA.

4. Centrifuge the cell suspension at 300 x g for 5 minutes.

5. Resuspend the cell pellet in sterile, serum-free PBS or Hank's Balanced Salt Solution

(HBSS) at a concentration of 1 x 10⁷ cells/mL.

6. Ensure a single-cell suspension by passing the cells through a 40 µm cell strainer.

7. Maintain the cell suspension on ice until injection.

Protocol 2: In Vivo Experimental Metastasis Model
Animal Model: Female, 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).

Cell Injection:

1. Anesthetize the mice using an appropriate anesthetic agent.

2. Inject 1 x 10⁶ MDA-MB-231 cells in a volume of 100 µL into the lateral tail vein of each

mouse.

ND1-YL2 Treatment Protocol (Representative):

1. Prepare ND1-YL2 in a suitable vehicle (e.g., PBS with 5% DMSO and 10% PEG400).

2. Begin treatment 3 days post-tumor cell injection.

3. Administer ND1-YL2 at a dose of 20 mg/kg via intraperitoneal (i.p.) or intravenous (i.v.)

injection.

4. Treat the mice every other day for a total of 4 weeks.
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5. The control group should receive vehicle injections following the same schedule.

Monitoring:

1. Monitor the health and body weight of the mice daily.

2. If using luciferase-tagged MDA-MB-231 cells, perform bioluminescence imaging (BLI)

weekly to monitor the progression of metastasis.

Endpoint and Tissue Collection:

1. Euthanize the mice at a predetermined endpoint (e.g., 4-6 weeks post-injection or when

ethical endpoints are reached).

2. Carefully dissect the lungs and other organs (liver, bone, etc.).

3. Count the number of visible metastatic nodules on the lung surface.

4. Fix the tissues in 10% neutral buffered formalin for histological analysis.

Protocol 3: Quantification of Lung Metastasis
Histology:

1. Embed the formalin-fixed lung tissue in paraffin.

2. Prepare 5 µm sections from the paraffin blocks.

3. Stain the sections with Hematoxylin and Eosin (H&E).

Metastasis Quantification:

1. Scan the H&E stained slides to create digital images.

2. Use image analysis software (e.g., ImageJ) to quantify the tumor area relative to the total

lung area.

3. Alternatively, manually count the number of metastatic foci in multiple sections per lung.
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Caption: ND1-YL2 promotes SRC-1 degradation, inhibiting downstream pathways that drive

metastasis.
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Caption: Workflow for the ND1-YL2 in vivo metastasis model in mice.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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